Nemorensine
Description
Properties
IUPAC Name |
5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEINKNDPRUHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Nemorensine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemorensine is a pyrrolizidine (B1209537) alkaloid that has been isolated from plants of the Senecio genus. This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and natural product chemistry. The guide summarizes key physicochemical data, outlines general experimental methodologies for its study, and discusses potential biological signaling pathways.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are crucial for its application in research and development. While extensive experimental data for this compound is not widely available in the public domain, this section compiles the reported properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₇NO₅ | [1][2][3][4] |
| Molecular Weight | 337.41 g/mol | [1][4] |
| CAS Number | 50906-96-2 | [3] |
| IUPAC Name | (1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.1⁵,⁸.0¹⁵,¹⁸]nonadecane-3,9-dione | [4] |
| Synonyms | This compound, AC1L9DC5, C10353, CHEBI:7498 | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | -20°C | [3] |
Structural and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would be used to identify the chemical shifts (δ) and coupling constants (J) of its 27 protons, revealing details about its stereochemistry.
-
¹³C NMR (Carbon-13 NMR): This method identifies the number of unique carbon atoms in the molecule. For this compound, a ¹³C NMR spectrum would show 18 distinct signals corresponding to its carbon atoms, indicating their chemical environment (e.g., carbonyl, olefinic, aliphatic).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
C=O (Carbonyl): Strong absorption around 1700-1750 cm⁻¹ indicating the presence of ester and/or ketone functional groups.
-
C-O (Carbon-Oxygen): Absorption in the range of 1000-1300 cm⁻¹ for the ether and ester linkages.
-
C-N (Carbon-Nitrogen): Absorption in the region of 1000-1250 cm⁻¹.
-
C-H (Carbon-Hydrogen): Stretching and bending vibrations for sp³ and potentially sp² hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₁₈H₂₇NO₅) by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are essential for its further study. The following sections outline generalized procedures.
Isolation and Purification of this compound
This compound is naturally found in plants of the Senecio genus. A general workflow for its isolation and purification would involve the following steps:
Protocol Details:
-
Extraction: Dried and powdered plant material is extracted with a suitable organic solvent like methanol or ethanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified using column chromatography techniques.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC.
Structural Elucidation Workflow
The determination of this compound's chemical structure involves a combination of spectroscopic and spectrometric analyses.
Potential Biological Activity and Signaling Pathways
The biological activities of pyrrolizidine alkaloids are of significant interest to researchers. While the specific mechanism of action for this compound is not well-defined in publicly available literature, compounds with similar structural features often interact with key cellular signaling pathways.
Many natural products exert their effects by modulating signaling cascades that are crucial for cell survival, proliferation, and apoptosis. A common target for such compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and metabolism.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound is a natural product with a defined chemical structure. This guide has summarized its known physical and chemical properties and outlined the general experimental procedures for its study. Significant gaps in the publicly available data, particularly concerning its quantitative physicochemical properties, detailed spectral data, and specific biological activities, highlight the need for further investigation. This document serves as a foundational resource to facilitate future research and development efforts centered on this intriguing molecule.
References
Nemolizumab: A Deep Dive into the Molecular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemolizumab is a pioneering, humanized monoclonal antibody that offers a targeted therapeutic approach for chronic pruritic conditions such as prurigo nodularis and atopic dermatitis.[1][2] Its mechanism of action is centered on the specific antagonism of the Interleukin-31 (IL-31) receptor alpha (IL-31RA).[3][4][5] IL-31, a cytokine critically implicated in the neuroimmune pathways of itch and inflammation, is a key driver in the pathophysiology of these debilitating skin diseases.[3][6] By effectively blocking the IL-31 signaling cascade, nemolizumab mitigates the downstream cellular responses that lead to pruritus and skin inflammation, demonstrating significant clinical efficacy in affected patient populations.
The Molecular Target: Interleukin-31 Receptor
The primary molecular target of nemolizumab is the alpha subunit of the IL-31 receptor, IL-31RA.[3][4][5] The functional IL-31 receptor is a heterodimeric complex composed of IL-31RA and the oncostatin M receptor beta (OSMRβ).[7] The binding of IL-31 to IL-31RA initiates the recruitment of OSMRβ, forming a high-affinity ternary complex. This receptor complex is expressed on a variety of cells, including sensory neurons, immune cells (such as T-cells and mast cells), and epithelial cells (keratinocytes), all of which play a role in the pathogenesis of chronic inflammatory and pruritic skin disorders.[7][8][9]
Mechanism of Action: Competitive Antagonism of IL-31 Signaling
Nemolizumab functions as a competitive antagonist by binding with high specificity and affinity to IL-31RA, thereby preventing the interaction between IL-31 and its receptor.[4][5] This blockade effectively abrogates the initiation of downstream intracellular signaling pathways. The canonical IL-31 signaling cascade involves the activation of several key pathways:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The intracellular domains of the IL-31R complex are associated with JAK1 and JAK2.[7] Ligand-induced receptor dimerization leads to the trans-phosphorylation and activation of these JAKs, which in turn phosphorylate and activate STAT proteins, primarily STAT1, STAT3, and STAT5.[7][10] Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammatory and immune responses.
-
Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway: The IL-31 signaling cascade also engages the PI3K/AKT pathway, which is integral to cellular processes such as cell survival and proliferation.[9]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) Pathway: Activation of the MAPK/ERK pathway is another consequence of IL-31 receptor engagement, influencing cellular growth and differentiation.
By inhibiting the initial step of ligand-receptor binding, nemolizumab prevents the activation of these critical signaling pathways, leading to a reduction in the production of pro-inflammatory mediators and a dampening of the neuronal signals responsible for the sensation of itch.[1][3]
Quantitative Efficacy Data from Clinical Trials
The clinical development program for nemolizumab has provided robust quantitative data supporting its efficacy in prurigo nodularis and atopic dermatitis.
Table 1: Clinical Efficacy of Nemolizumab in Prurigo Nodularis (Phase III OLYMPIA Trials)
| Endpoint (at Week 16) | Nemolizumab | Placebo | p-value | Reference(s) |
| Itch Response (≥4-point reduction in PP-NRS) | 56.3% - 58.4% | 16.7% - 20.9% | <0.001 | [2][11] |
| IGA Response (Score of 0 or 1) | 26.3% - 37.7% | 7.3% - 11.0% | <0.001 | [2][11] |
| Sleep Disturbance Improvement (≥4-point reduction) | 51.9% | 20.9% | <0.001 | [2] |
| PP-NRS: Peak Pruritus Numerical Rating Scale; IGA: Investigator's Global Assessment |
Table 2: Clinical Efficacy of Nemolizumab in Atopic Dermatitis (Phase III ARCADIA Trials)
| Endpoint (at Week 16) | Nemolizumab | Placebo | p-value | Reference(s) |
| IGA Response (Score of 0 or 1) | 35-38% | 25-26% | <0.001 | [1] |
| EASI-75 Response | 48-52% | 38-42% | <0.001 | [1] |
| Pruritus Response (≥4-point reduction in PP-NRS) | 49-51% | 20-21% | <0.001 | [1] |
| EASI-75: 75% reduction in Eczema Area and Severity Index |
Key Experimental Protocols
The elucidation of nemolizumab's mechanism of action has been supported by a range of in vitro and in vivo experimental approaches.
Receptor-Ligand Binding Assays
-
Objective: To quantify the binding affinity and specificity of nemolizumab to IL-31RA.
-
Methodology: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are standard techniques used to measure the on- and off-rates of the antibody-receptor interaction, from which the dissociation constant (Kd) can be calculated. Competition assays using radiolabeled or fluorescently tagged IL-31 are employed to demonstrate competitive inhibition of the natural ligand binding.
Cellular Phosphorylation Assays
-
Objective: To confirm the inhibitory effect of nemolizumab on IL-31-induced intracellular signaling.
-
Methodology: Cell lines expressing the IL-31 receptor complex are stimulated with IL-31 in the presence or absence of nemolizumab. Cell lysates are then analyzed by Western blotting or ELISA using phospho-specific antibodies against key signaling molecules such as STAT3, STAT5, AKT, and ERK to assess their activation status.
In Vivo Models of Disease
-
Objective: To assess the therapeutic efficacy of nemolizumab in a preclinical setting.
-
Methodology: Animal models, such as transgenic mice overexpressing IL-31 or models of induced allergic dermatitis, are utilized. Efficacy is evaluated by measuring endpoints such as scratching behavior, skin inflammation (histologically and through biomarker analysis), and changes in the expression of inflammatory genes.
Visual Representations of the Mechanism of Action
Caption: The IL-31 signaling pathway and the inhibitory action of nemolizumab.
Caption: A generalized experimental workflow for the characterization of nemolizumab.
References
- 1. Nemolizumab - Wikipedia [en.wikipedia.org]
- 2. Phase 3 Trial of Nemolizumab in Patients with Prurigo Nodularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Nemolizumab? [synapse.patsnap.com]
- 5. Pharmaceutical Insights: Nemolizumab's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. medizinonline.com [medizinonline.com]
- 7. Interleukin 31 - Wikipedia [en.wikipedia.org]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Blockage of the IL-31 Pathway as a Potential Target Therapy for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin 31 receptor alpha augments muscarinic acetylcholine receptor 3-driven calcium signaling and airway hyperresponsiveness in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galderma's prurigo nodularis trial of nemolizumab meets endpoints [clinicaltrialsarena.com]
Toxicological Profile of Nemorensine and Related Pyrrolizidine Alkaloids
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nemorensine (B1608994), a member of the pyrrolizidine (B1209537) alkaloid (PA) class, is a naturally occurring compound found in various plant species, notably within the Senecio genus, including Senecio nemorensis. Pyrrolizidine alkaloids are a well-established class of phytotoxins recognized for their significant hepatotoxic, genotoxic, and carcinogenic properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound and related PAs, with a focus on quantitative toxicity data, detailed experimental methodologies for assessing their effects, and the underlying molecular signaling pathways involved in their mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with these compounds and in designing appropriate toxicological evaluation strategies.
Introduction to this compound and Pyrrolizidine Alkaloids
This compound is structurally classified as a pyrrolizidine alkaloid.[1] PAs are secondary metabolites produced by a wide variety of plant species and are known for their potential to cause toxicity in both humans and livestock.[2][3] The toxicity of PAs is primarily linked to their metabolic activation in the liver.[3][4]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of extracts from Senecio species, which are known to contain this compound and other related pyrrolizidine alkaloids. It is important to note that these data are derived from plant extracts and not from purified this compound.
Table 1: In Vitro Cytotoxicity Data
| Plant Species/Extract | Cell Line(s) | Endpoint | Result | Reference |
| Senecio nemorensis subsp. stabianus (n-hexane extract) | C32 (amelanotic melanoma) | IC₅₀ | 62.7 µg/mL | [5] |
| LNCaP (prostate carcinoma) | IC₅₀ | 71.1 µg/mL | [5] | |
| Senecio chrysanthemoides (ethanolic extract) | Macrophages | IC₅₀ | 13.8 ± 1.11 µg/mL | [6] |
| Senecio madagascariensis (acetone and DMSO extracts) | T24 (bladder carcinoma) | Cytotoxicity | Concentration-dependent | [7] |
Table 2: In Vivo Toxicity Data
| Plant Species/Extract | Animal Model | Dosing Regimen | Observed Effects | Reference |
| Senecio nemorensis ssp. fuchsii (alkaloidal extract) | Sprague-Dawley rats | 8 mg/kg and 40 mg/kg b.w., 5 times/week for 114 weeks (gavage) | Dose-related elevation of SGOT, SGPT, and alkaline phosphatase; hepatocarcinogenicity | [8] |
| Senecio riddellii (containing riddelliine) | Calves | 15-20 mg/kg b.w. PA per day for 20 days (gavage or capsule) | Malaise, depression, ataxia, diarrhea, rectal prolapse, abdominal distension | [4] |
Table 3: Genotoxicity Data
| Plant Species/Extract | Test System | Endpoint | Result | Reference |
| Senecio nemorensis ssp. fuchsii (alkaloidal extract) | V79 Chinese hamster cells | Mutagenicity | Weak but dose-related mutagenic activity | [8] |
| Senecio trapezuntinus (methanol extract) | Human lymphocytes | Micronucleus formation | Increased at 0.05 and 0.1 mg/mL | [9] |
| Mitotic Index | Decreased at 0.05 and 0.1 mg/mL | [9] | ||
| Proliferation Index | Decreased at 0.05 and 0.1 mg/mL | [9] | ||
| Senecio vulgaris (aqueous extract) | HepG2 cells | DNA damage (Comet assay) | Genotoxic even at the lowest concentrations | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., plant extract or isolated alkaloid) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.
In Vitro Genotoxicity Assessment: Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage.
Protocol:
-
Cell Culture and Treatment: Culture human lymphocytes and expose them to different concentrations of the test substance.
-
Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.
-
Cytotoxicity Assessment: Concurrently, the mitotic index (the proportion of cells in mitosis) and the proliferation index (a measure of cell division) are often calculated to assess the cytotoxic and cytostatic effects of the test substance.[9]
In Vivo Chronic Toxicity Study
Protocol:
-
Animal Model and Acclimatization: Use a suitable animal model, such as Sprague-Dawley rats, and allow them to acclimatize to the laboratory conditions.
-
Dosing: Administer the test substance (e.g., alkaloidal extract) to the animals via a relevant route of exposure (e.g., oral gavage) at multiple dose levels. Include a control group that receives the vehicle only. The dosing should be repeated over an extended period (e.g., several months to over a year).[8]
-
Clinical Observations: Regularly monitor the animals for any clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Clinical Pathology: Periodically collect blood samples to analyze hematological and serum biochemical parameters. For hepatotoxicity assessment, key markers include serum glutamic oxalacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), and alkaline phosphatase (AP).[8]
-
Pathology: At the end of the study, perform a complete necropsy. Collect and weigh major organs, and preserve them for histopathological examination. This will reveal any treatment-related macroscopic and microscopic changes, including the presence of tumors.[8]
Signaling Pathways and Mechanisms of Toxicity
Metabolic Activation of Pyrrolizidine Alkaloids
The toxicity of this compound and other PAs is not intrinsic but results from their metabolic activation in the liver.
Caption: Metabolic activation of pyrrolizidine alkaloids in the liver.
Oxidative Stress and Apoptosis Induction
Studies on Senecio extracts have shown that their cytotoxicity can be mediated by the induction of oxidative stress, leading to programmed cell death (apoptosis).
Caption: Oxidative stress-induced apoptosis by Senecio extracts.
Experimental Workflow for Toxicological Evaluation
The following diagram illustrates a typical workflow for the toxicological assessment of a novel plant-derived compound like this compound.
Caption: General workflow for toxicological evaluation of a novel alkaloid.
Conclusion
The toxicological profile of this compound, as a representative pyrrolizidine alkaloid from Senecio species, is characterized by significant hepatotoxic and genotoxic potential. The available data, primarily from extracts of Senecio plants, demonstrate dose-dependent cytotoxicity in various cell lines and carcinogenicity in animal models. The mechanism of toxicity is underpinned by metabolic activation in the liver to reactive pyrrolic esters, which can form DNA adducts, and the induction of oxidative stress, leading to apoptosis. A comprehensive toxicological evaluation, encompassing both in vitro and in vivo studies as outlined in this guide, is crucial for the risk assessment of any product or drug candidate containing this compound or other related pyrrolizidine alkaloids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Senecio in macrophages is mediated via its induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carcinogenic and mutagenic activity of an alkaloidal extract of Senecio nemorensis ssp. fuchsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caryologia.unifi.it [caryologia.unifi.it]
- 10. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the In Vitro Biological Activity of Nemorosone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorosone (B1218680), a polycyclic polyprenylated acylphloroglucinol originally isolated from the floral resins of Clusia rosea, has garnered significant attention in oncological research.[1][2] This natural compound exhibits potent cytotoxic and antiproliferative effects across a wide array of human cancer cell lines, including those resistant to conventional chemotherapy.[1][2] Its multifaceted mechanism of action involves the induction of multiple cell death pathways, such as apoptosis and ferroptosis, and the modulation of key signaling cascades, making it a compelling candidate for further investigation in drug development.[1][3][4] This technical guide provides an in-depth overview of the in vitro biological activities of nemorosone, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Quantitative Data on In Vitro Biological Activity of Nemorosone
The cytotoxic efficacy of nemorosone has been extensively evaluated against various human cancer cell lines. The following tables summarize key quantitative findings from in vitro studies.
Table 1: Comparative Cytotoxicity (IC₅₀) of Nemorosone in Human Cancer Cell Lines Note: IC₅₀ values should be compared with caution due to variations in experimental conditions and assays used across different studies.[2]
| Cancer Type | Cell Line | IC₅₀ Value | Assay Type | Reference |
| Leukemia | Parental & Chemoresistant Lines | 2.10 - 3.10 µg/mL | MTT | [2] |
| Neuroblastoma | NB69, Kelly, SK-N-AS, LAN-1 | < 6.5 µM | SRB | [2] |
| Neuroblastoma (Parental) | LAN-1 | 3.1 ± 0.15 µM | Not Stated | [5] |
| Fibrosarcoma | HT1080 | Potent (<100 µM) | SytoxGreen | [6][7] |
| Breast Cancer (ERα+) | MCF-7 | Growth Inhibition Observed | Not Stated | [2] |
| Pancreatic Cancer | MIA-PaCa-2 | Growth Inhibition Observed | Resazurin | [2] |
| Cervical Carcinoma | HeLa | Cytotoxic Activity Observed | Not Stated | [8] |
| Epidermoid Carcinoma | Hep-2 | Cytotoxic Activity Observed | Not Stated | [8] |
| Prostate Cancer | PC-3 | Cytotoxic Activity Observed | Not Stated | [8] |
| Central Nervous System Cancer | U251 | Cytotoxic Activity Observed | Not Stated | [8] |
Table 2: Chemosensitizing Effect of Nemorosone in Doxorubicin-Resistant Human Colon Carcinoma Cells While specific IC₅₀ values are not available, studies show a significant synergistic antiproliferative and cytotoxic effect when nemorosone is combined with doxorubicin (B1662922) in the resistant LoVo Dox cell line.[5]
| Cell Line | Drug Combination | Observed Effect | Reference |
| LoVo Dox (Doxorubicin-Resistant) | Nemorosone + Doxorubicin | Synergistic antiproliferative and cytotoxic effect | [5] |
Table 3: Efficacy of Nemorosone Against Drug-Resistant Neuroblastoma Cell Lines The Resistance Factor (RF), calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the parental cell line, indicates the level of cross-resistance. An RF value close to 1 suggests no cross-resistance.[5]
| Cell Line | Resistance To | IC₅₀ of Nemorosone (µM) | Resistance Factor (RF) | Reference |
| LAN-1 (Parental) | - | 3.1 ± 0.15 | - | [5] |
| LAN-1/ADR | Adriamycin | 3.5 ± 0.18 | 1.13 | [5] |
| LAN-1/CIS | Cisplatin | 4.2 ± 0.21 | 1.35 | [5] |
| LAN-1/ETO | Etoposide | 3.9 ± 0.20 | 1.26 | [5] |
| LAN-1/5FU | 5-Fluorouracil | 4.9 ± 0.22 | 1.58 | [5] |
| Fibroblasts (Control) | - | 21 - 40 | - | [5] |
Key Signaling Pathways Modulated by Nemorosone
Nemorosone exerts its anticancer effects by targeting multiple critical signaling pathways within cancer cells.
Nemorosone-Induced Ferroptosis
Nemorosone is a potent inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[6][9] It triggers ferroptosis through a dual mechanism involving the inhibition of the cystine/glutamate antiporter (System xc⁻) and the induction of heme oxygenase-1 (HMOX1).[6][9]
References
- 1. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyisoprenylated benzophenones in cuban propolis; biological activity of nemorosone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nemorensine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine (B1608994) is a pyrrolizidine (B1209537) alkaloid (PA) found in various species of the genus Senecio, including Senecio nemorensis. PAs are a class of naturally occurring compounds known for their significant biological activities, which makes them of interest for drug discovery and development. However, their potential toxicity necessitates well-defined extraction and purification protocols to isolate the compound of interest for further study.
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound, based on established protocols for pyrrolizidine alkaloids from Senecio species. The provided protocols are representative and may require optimization based on the specific plant material and available laboratory equipment.
Data Presentation
Pyrrolizidine Alkaloids Identified in Senecio nemorensis
| Alkaloid Name | Reported Presence in S. nemorensis | Notes |
| This compound | Yes | A key pyrrolizidine alkaloid of interest. |
| 7-Senecioyl-9-sarracinoyl-retronecine | Yes | Identified in S. nemorensis from Mongolia. |
| Retroisosenine | Yes | Identified in S. nemorensis from Mongolia. |
| Doriasenine | Yes | Identified in S. nemorensis from Mongolia. |
| Bulgarsenine | Yes | Identified in S. nemorensis from Mongolia. |
Reported Yield of Pyrrolizidine Alkaloids
| Plant Source | Total Pyrrolizidine Alkaloid Yield | Reference |
| Senecio nemorensis L. (from Mongolia) | Approximately 0.1% of dry plant material | Wiedenfeld et al., 2000 |
Experimental Protocols
Protocol 1: General Extraction of Pyrrolizizdine Alkaloids from Senecio nemorensis (Acid-Base Extraction)
This protocol describes a common method for the selective extraction of basic alkaloids from plant material.
Materials:
-
Dried and powdered aerial parts of Senecio nemorensis
-
10% Sulfuric acid (H₂SO₄)
-
Ammonia (B1221849) solution (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the methanolic extract through filter paper. Repeat the extraction of the plant residue twice more with fresh methanol.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acidification: Dissolve the crude extract in 200 mL of 10% sulfuric acid. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.
-
Defatting: Extract the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous solution to 9-10 with ammonia solution. This will deprotonate the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with 100 mL of dichloromethane. The alkaloids will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the separation of the crude alkaloid fraction to isolate this compound.
Materials:
-
Crude alkaloid fraction from Protocol 1
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents for mobile phase (e.g., a gradient of chloroform and methanol, potentially with a small amount of ammonia)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Dragendorff's reagent for visualization of alkaloids
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase solvent (e.g., pure chloroform). Pour the slurry into the glass column and allow it to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., starting with 100% chloroform, then 99:1, 98:2, 95:5 chloroform:methanol, etc.). A small percentage of ammonia (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of the alkaloids.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in separate tubes.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots using Dragendorff's reagent. Fractions containing spots with the same retention factor (Rf) corresponding to this compound are pooled together.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions containing the purified this compound using a rotary evaporator.
Protocol 3: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the use of HPLC for the final purity assessment and quantification of the isolated this compound.
Materials:
-
Purified this compound sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC grade solvents (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid or formic acid)
-
This compound standard (if available)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample and Standard Preparation: Prepare a stock solution of the purified this compound and a certified standard of this compound (if available) in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of dilutions of the standard to create a calibration curve.
-
HPLC Conditions (Representative):
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 210-230 nm for pyrrolizidine alkaloids).
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Purity Assessment: The purity of the isolated this compound can be estimated by the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the equation of the calibration curve to determine the concentration of this compound in the purified sample.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Generalized Apoptotic Signaling Pathway.
Application Notes & Protocols for the Quantification of Nemorensine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nemorensine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. Due to the potential hepatotoxicity associated with many PAs, sensitive and accurate quantification methods are crucial for research, drug development, and safety assessment of plant-derived products.[1][2][3] While specific validated methods for this compound are not widely published, analytical approaches developed for other structurally similar pyrrolizidine alkaloids can be readily adapted. This document provides a comprehensive overview of the recommended analytical methodologies, primarily focusing on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which is the state-of-the-art technique for PA analysis due to its high sensitivity and selectivity.[1]
Analytical Methodologies
The most robust and widely used method for the quantification of pyrrolizidine alkaloids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This technique offers the necessary sensitivity and selectivity to detect and quantify low levels of PAs in complex matrices.[1] High-Performance Liquid Chromatography (HPLC) with UV or DAD detection can also be used, but it may lack the required sensitivity and can be prone to interference from co-eluting compounds, especially at low concentrations.[3]
Recommended Technique: UHPLC-MS/MS
UHPLC-MS/MS is the preferred method for the trace-level quantification of this compound. It combines the excellent separation capabilities of UHPLC with the highly sensitive and selective detection of tandem mass spectrometry.[1]
Principle: The sample extract is injected into the UHPLC system, where this compound is separated from other components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. In the MS, this compound molecules are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference.
Experimental Protocols
The following protocols are based on validated methods for the analysis of pyrrolizidine alkaloids in plant materials and other matrices.[1][6] These should be optimized and validated for the specific matrix containing this compound.
Sample Preparation (from Plant Material)
Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[7] A common and effective approach involves acidic extraction followed by solid-phase extraction (SPE) cleanup.[1][6]
Materials:
-
Homogenized plant sample
-
Extraction solution: 0.05 M Sulfuric acid in 50% Methanol (B129727)/Water or 2% Formic acid in water[1]
-
Solid-Phase Extraction (SPE) cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges are commonly used.[1]
-
Washing solutions: Water, Methanol
-
Elution solution: 1% Ammonium (B1175870) hydroxide (B78521) in a mixture of ethyl acetate, methanol, and acetonitrile (B52724) (e.g., 80:10:10, v/v/v) or 5% ammonia (B1221849) in methanol.[1]
-
Reconstitution solution: 5-10% Methanol in water[1]
Protocol:
-
Weigh 1.0 g of the homogenized plant sample into a centrifuge tube.[1]
-
Add 10-20 mL of the acidic extraction solution.[1]
-
Vortex or shake for 10-15 minutes to ensure thorough extraction.[1]
-
Centrifuge the mixture at 5000-10,000 rpm for 10 minutes.[1]
-
Collect the supernatant.
-
SPE Cleanup:
-
Condition an Oasis MCX SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the pyrrolizidine alkaloids with the ammoniated organic solvent mixture.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the reconstitution solution.
-
Filter the final solution through a 0.22 µm syringe filter before UHPLC-MS/MS analysis.[1]
UHPLC-MS/MS Conditions
The following are typical starting conditions that should be optimized for this compound analysis.
UHPLC System:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is a common choice.[4]
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for pyrrolizidine alkaloids.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) for this compound need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will correspond to the protonated molecule [M+H]⁺.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to maximize the signal for the this compound MRM transition.
Data Presentation: Quantitative Parameters
The following table summarizes typical performance characteristics for validated LC-MS/MS methods for the quantification of various pyrrolizidine alkaloids. These values provide a benchmark for what can be expected when validating a method for this compound.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg | [1] |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg | [1][6] |
| Linearity (R²) | > 0.99 | [6] |
| Recovery | 65% - 115% | [1][6] |
| Precision (RSD) | < 15% | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Analytical Method Validation Pathway
Caption: Logical pathway for analytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Nemorensine Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine is a pyrrolizidine (B1209537) alkaloid, a class of natural products known for a wide range of biological activities.[1][2][3][4] Due to their diverse chemical structures, these compounds have attracted significant interest in medicinal chemistry as potential scaffolds for drug discovery.[1][2][3][4] Structure-Activity Relationship (SAR) studies are crucial in drug development to understand how chemical structure modifications affect a compound's biological activity, thereby enabling the design of more potent and selective therapeutic agents. This document provides a set of protocols and application notes for the synthesis of this compound derivatives intended for SAR studies. While specific literature on the SAR of this compound derivatives is limited, this guide utilizes the synthesis of a closely related structural analog, (±)-7-epi-Nemorensone, as a representative example. The protocols and data presented herein are intended to serve as a foundational guide for researchers venturing into the synthesis and evaluation of this class of compounds.
Data Presentation: Representative Structure-Activity Relationship of Pyrrolizidine Alkaloid Analogs
The following table summarizes the in vitro cytotoxic activity of a series of synthesized pyrrolizidine alkaloid analogs against various human cancer cell lines. This data is presented as a representative example to illustrate the type of information generated in an SAR study for this class of compounds.
| Compound | R1 | R2 | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. PC-3 (Prostate) |
| 1a | H | H | > 100 | > 100 | > 100 |
| 1b | CH3 | H | 52.3 ± 4.1 | 68.1 ± 5.5 | 81.2 ± 6.3 |
| 1c | H | OCH3 | 89.1 ± 7.2 | 95.4 ± 8.1 | > 100 |
| 2a | H | H | 15.8 ± 1.2 | 22.4 ± 1.9 | 35.7 ± 2.8 |
| 2b | CH3 | H | 8.2 ± 0.7 | 11.5 ± 1.0 | 19.8 ± 1.5 |
| 2c | H | OCH3 | 12.5 ± 1.1 | 18.9 ± 1.6 | 28.4 ± 2.2 |
| 3a | - | - | 2.1 ± 0.2 | 3.5 ± 0.3 | 5.1 ± 0.4 |
-
Data is hypothetical and for illustrative purposes to demonstrate SAR data presentation for a series of analogs. Compounds 1a-c, 2a-c, and 3a represent hypothetical derivatives with varying substituents (R1, R2) on a common pyrrolizidine core, demonstrating how structural changes can impact cytotoxic activity.
Experimental Protocols
The following protocols are based on the reported synthesis of (±)-7-epi-Nemorensone and general methodologies for assessing the biological activity of potential anticancer compounds.
Protocol 1: Synthesis of (±)-7-epi-Nemorensone (A this compound Analog)
This multi-step synthesis provides a general framework for constructing the core bicyclo[3.3.1]nonane structure characteristic of this compound and its analogs.
Materials:
-
Acylphloroglucinol
-
α-acetoxy enal
-
Concentrated HCl
-
Tetrahydrofuran (THF)
-
CeCl3·7H2O
-
Vinylmagnesium bromide
-
Acetic anhydride (B1165640) (Ac2O)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Palladium(II) acetate
-
Triphenylphosphine
-
Triethylamine
-
Formic acid
Procedure:
-
Synthesis of Adamantane (B196018) Alcohol Intermediate:
-
To a solution of acylphloroglucinol in a suitable solvent, add the α-acetoxy enal under basic conditions.
-
After the reaction is complete, acidify the mixture with concentrated HCl in THF at room temperature to yield the adamantane alcohol.
-
Purify the product using column chromatography.
-
-
Vinyl Cerium Addition:
-
Dry CeCl3·7H2O under vacuum at 150 °C for 2 hours.
-
Suspend the anhydrous CeCl3 in THF and cool to -78 °C.
-
Add vinylmagnesium bromide dropwise and stir for 2 hours.
-
Add a solution of the adamantane alcohol in THF to the pre-activated CeCl3/vinylmagnesium bromide mixture.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
-
Acetylation:
-
To the crude product from the previous step, add Ac2O, pyridine, and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
-
-
Palladium-Mediated Deoxygenation:
-
To a solution of the bis-acylated compound in a suitable solvent, add Pd(OAc)2, PPh3, and Et3N.
-
Add formic acid and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and purify the product to obtain (±)-7-epi-Nemorensone.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and can be used to determine the cytotoxic effects of synthesized this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized this compound derivatives in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Nemorensine as a Chemical Probe in Cell Biology
Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches have revealed a significant scarcity of available scientific information regarding "Nemorensine." As such, we are currently unable to provide detailed application notes, experimental protocols, or quantitative data related to its use as a chemical probe in cell biology. The mechanism of action, modulated signaling pathways, and established experimental uses for this compound are not well-documented in publicly accessible scientific databases.
We recommend verifying the compound's name and searching for potential alternative names or structural analogs that may have been more thoroughly investigated.
Should you have a different chemical probe in mind or if further information on this compound becomes available, we would be pleased to generate the comprehensive application notes and protocols as originally requested.
High-Throughput Screening Assays for Nemorensine Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity. The toxicity of PAs, including this compound, is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and other adverse cellular effects.
Given that the primary "targets" of this compound are the downstream consequences of its metabolic activation, high-throughput screening (HTS) assays for this compound do not focus on a single protein target. Instead, they are designed to assess the overall cytotoxic effects and the formation of reactive metabolites. These assays are crucial in early-stage drug discovery and toxicology to identify compounds that may mitigate the harmful effects of this compound or to screen for other PAs with similar toxic potential.
This document provides detailed application notes and protocols for two key HTS assays relevant to this compound: a High-Content Imaging Assay for Multiparametric Cytotoxicity Assessment and a Glutathione (B108866) (GSH) Trapping Assay for the Detection of Reactive Metabolites.
Data Presentation: Comparative Cytotoxicity of Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time (h) | IC50 (µM) | Key Findings & Reference |
| Lasiocarpine | HepG2-CYP3A4 | 48 | ~3 | Highly potent in cells with metabolic activation capability.[1][2] |
| Riddelliine | HepG2-CYP3A4 | 48 | ~3 | Similar high potency to Lasiocarpine.[1][2] |
| Senecionine | HepG2-CYP3A4 | 48 | ~25 | Moderate potency.[1] |
| Retrorsine | HepG2-CYP3A4 | 48 | ~10 | High potency.[2] |
| Monocrotaline | HepG2-CYP3A4 | 48 | >300 | Low in vitro cytotoxicity.[1][3] |
| Lycopsamine | HepG2-CYP3A4 | 48 | >300 | Very low in vitro cytotoxicity.[1] |
| Clivorine | HepG2 | Not Specified | 141.7 | Higher cytotoxicity compared to other PAs in this study. |
Note: The cytotoxicity of pyrrolizidine alkaloids is highly dependent on the metabolic capacity of the cell line used. Assays using cells engineered to express specific cytochrome P450 enzymes, such as HepG2-CYP3A4, often show higher sensitivity to PA-induced toxicity.[1][2]
Experimental Protocols
High-Content Imaging Assay for Multiparametric Cytotoxicity Assessment
This assay allows for the simultaneous measurement of multiple cellular parameters related to cytotoxicity in a high-throughput format. It provides a more detailed picture of the cellular response to a compound compared to single-endpoint assays.
Objective: To quantitatively assess this compound-induced cytotoxicity by measuring changes in cell viability, nuclear morphology, mitochondrial membrane potential, and cell permeability.
Materials:
-
Human hepatoma cell line (e.g., HepG2 or HepaRG)
-
Cell culture medium and supplements
-
384-well clear-bottom imaging plates
-
This compound and control compounds
-
Fluorescent dyes:
-
Hoechst 33342 (for nuclear staining)
-
Tetramethylrhodamine, Methyl Ester (TMRM) (for mitochondrial membrane potential)
-
Propidium Iodide (PI) or other cell impermeant dye (for cell permeability/death)
-
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well imaging plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the medium from the cell plate and add 50 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
Cell Staining:
-
Prepare a staining solution containing Hoechst 33342 (1 µg/mL), TMRM (100 nM), and PI (0.5 µg/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Remove the compound-containing medium and add 25 µL of the staining solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent dye.
-
Analyze the images using the system's software to quantify the following parameters per cell:
-
Cell Count: Number of Hoechst-positive nuclei.
-
Nuclear Morphology: Nuclear area and intensity (Hoechst).
-
Mitochondrial Health: TMRM fluorescence intensity.
-
Cell Permeability: PI fluorescence intensity.
-
-
Calculate IC50 values for each parameter to determine the concentration of this compound that causes a 50% effect.
-
Workflow Diagram:
Glutathione (GSH) Trapping Assay for Reactive Metabolite Detection
This assay is designed to detect the formation of electrophilic reactive metabolites of this compound by "trapping" them with glutathione (GSH), a major cellular nucleophile. The resulting GSH-adducts are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To identify and semi-quantitatively measure the formation of reactive metabolites of this compound in a metabolically active system.
Materials:
-
Human liver microsomes (HLMs) or S9 fraction
-
This compound
-
Glutathione (GSH)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) and formic acid for quenching and sample preparation
-
LC-MS/MS system with a triple quadrupole or high-resolution mass spectrometer
Protocol:
-
Incubation Setup:
-
In a microcentrifuge tube, prepare the incubation mixture in the following order:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (1 mg/mL final concentration)
-
This compound (10 µM final concentration)
-
Glutathione (1 mM final concentration)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid.
-
-
Sample Preparation:
-
Vortex the quenched sample and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to perform precursor ion scanning for the characteristic GSH-adduct fragment ion at m/z 272.0883 (for negative ion mode) or neutral loss scanning for the loss of the pyroglutamic acid moiety (129 Da) in positive ion mode.
-
Analyze the data for peaks corresponding to potential this compound-GSH adducts. The molecular weight of the adduct will be the molecular weight of this compound plus the molecular weight of GSH (307.32 g/mol ).
-
Signaling Pathway Diagram:
Conclusion
The provided HTS assays offer robust platforms for evaluating the potential toxicity of this compound and other pyrrolizidine alkaloids. The high-content imaging assay provides a detailed cellular-level understanding of the cytotoxic effects, while the GSH trapping assay allows for the detection of the underlying cause of toxicity – the formation of reactive metabolites. By employing these methods, researchers can effectively screen compound libraries for potential hepatotoxic liabilities early in the drug discovery and development process, leading to the selection of safer drug candidates.
References
- 1. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Content Screening for Prediction of Human Drug-Induced Liver Injury | Springer Nature Experiments [experiments.springernature.com]
- 3. A testing strategy to predict risk for drug-induced liver injury in humans using high-content screen assays and the ‘rule-of-two’ model - PMC [pmc.ncbi.nlm.nih.gov]
Nemorensine: Application in Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine (B1608994) is a macrocyclic pyrrolizidine (B1209537) alkaloid, a class of natural products known for their complex structures and diverse biological activities. The structural elucidation of this compound revealed a unique macrocyclic ester linking a necine base with a specialized necic acid. The absolute stereochemistry of (+)-nemorensic acid, the necic acid component of this compound, has been determined as (2R, 3R, 5S)-2-carboxy-2,3,5-trimethyltetrahydrofuranacetic acid through asymmetric synthesis and confirmed by single crystal X-ray analysis of the parent alkaloid. This document provides a detailed overview of the synthetic approaches toward this compound and its constituents, along with protocols for key synthetic steps and a summary of its known biological activities.
Synthetic Applications
The total synthesis of this compound represents a significant challenge in natural product synthesis due to the stereochemical complexity of the necic acid and the macrocyclic ring. The primary application of this compound in this context is as a target for the development and validation of novel synthetic methodologies, particularly in the areas of stereoselective synthesis and macrocyclization.
Total Synthesis Strategy
While a complete step-by-step total synthesis of this compound is not yet fully detailed in publicly available literature, the synthesis of its key components, particularly the necic acid, has been accomplished. A plausible retrosynthetic analysis suggests the disconnection of the macrocycle at the ester linkage, separating the molecule into the necine base and the necic acid moieties.
The synthesis of the necine base, often retronecine (B1221780) or a related structure, can be achieved through various established methods starting from chiral precursors like L-proline or via strategies such as intramolecular cyclization or [3+2] cycloaddition reactions.
The asymmetric synthesis of (+)-nemorensic acid is a critical step and has been reported, providing a key building block for the total synthesis. The final key transformation would involve the macrolactonization between the necine base and the synthesized (+)-nemorensic acid.
Experimental Protocols
Asymmetric Synthesis of (+)-Nemorensic Acid
The following protocol is a generalized representation based on reported synthetic strategies for (+)-nemorensic acid.
Objective: To synthesize (+)-nemorensic acid via an asymmetric route.
Materials:
-
(R)-(+)-β-citronellol
-
Ozone
-
Sodium borohydride
-
Protecting group reagents (e.g., TBDMSCl)
-
Oxidizing agents (e.g., PCC, Jones reagent)
-
Grignard reagents or other C-C bond-forming reagents
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Diethyl ether, etc.
Procedure:
-
Oxidative Cleavage: (R)-(+)-β-citronellol is subjected to ozonolysis followed by a reductive workup (e.g., with NaBH4) to yield a chiral diol.
-
Protection: The primary alcohol of the diol is selectively protected with a suitable protecting group (e.g., TBDMS).
-
Oxidation: The secondary alcohol is oxidized to a ketone.
-
Carbon-Carbon Bond Formation: A key C-C bond is formed, for instance, via a Grignard reaction, to introduce the remaining carbon atoms of the backbone.
-
Further Functional Group Manipulations: A series of reactions including deprotection, oxidation, and cyclization are performed to construct the tetrahydrofuran ring with the correct stereochemistry.
-
Final Oxidation: The side chain is oxidized to the corresponding carboxylic acid to afford (+)-nemorensic acid.
-
Purification: The final product is purified by column chromatography or crystallization.
Macrocyclization to this compound
The following is a generalized protocol for the macrolactonization step to form the final this compound macrocycle.
Objective: To form the macrocyclic ester of this compound from the necine base and (+)-nemorensic acid.
Materials:
-
Necine base (e.g., retronecine)
-
(+)-Nemorensic acid
-
Coupling reagents (e.g., DCC/DMAP, Yamaguchi reagent, or other macrolactonization promoters)
-
High-dilution reaction setup
-
Anhydrous solvents (e.g., Toluene, THF)
Procedure:
-
Activation of Carboxylic Acid: (+)-Nemorensic acid is activated, for example, by conversion to an acid chloride or by using a suitable coupling agent.
-
High-Dilution Reaction: The activated necic acid and the necine base are slowly added simultaneously to a large volume of a suitable solvent under inert atmosphere. This high-dilution condition favors intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is worked up to remove the coupling reagents and byproducts. The crude product is then purified by column chromatography to yield this compound.
Quantitative Data
As the total synthesis of this compound has not been fully detailed in a single comprehensive report, a complete table of yields for each step is not available. However, based on analogous syntheses of pyrrolizidine alkaloids and their components, the following table provides expected ranges for key transformations.
| Reaction Step | Reagents | Expected Yield (%) |
| Asymmetric synthesis of (+)-nemorensic acid | Multi-step synthesis | 10-20 (overall) |
| Macrocyclization (Esterification) | Yamaguchi esterification | 50-70 |
Spectroscopic Data for this compound (Hypothetical based on structure):
| Technique | Expected Data |
| ¹H NMR | Complex spectrum with signals corresponding to the necine base protons and the necic acid protons, including characteristic signals for methyl groups and protons adjacent to oxygen atoms. |
| ¹³C NMR | Signals for carbonyl carbons of the ester, carbons of the tetrahydrofuran ring, and carbons of the pyrrolizidine core. |
| Mass Spectrometry (HRMS) | A precise mass measurement corresponding to the molecular formula of this compound. |
| Infrared (IR) | Strong absorption band for the ester carbonyl group (~1730 cm⁻¹). |
Biological Activity and Drug Development Potential
Pyrrolizidine alkaloids are known for their hepatotoxicity, which has limited their therapeutic development. However, some members of this class have also shown interesting biological activities, including antitumor and antiviral effects. The biological activity of this compound itself has not been extensively studied. Further research is required to determine its specific cytotoxic or other pharmacological effects.
Should this compound or its analogs demonstrate significant and selective biological activity, a thorough investigation into its mechanism of action would be warranted. This would involve a series of in vitro and in vivo studies.
Conclusion
This compound remains an intriguing target for total synthesis. The successful synthesis of its complex necic acid component has paved the way for the total synthesis of the natural product. The development of an efficient and stereoselective total synthesis would not only be a significant achievement in organic chemistry but would also provide sufficient material for a thorough evaluation of its biological properties. Future research in this area should focus on completing the total synthesis, fully characterizing the molecule, and exploring its potential as a lead compound in drug discovery, with careful consideration of the potential toxicity associated with the pyrrolizidine alkaloid scaffold.
Troubleshooting & Optimization
Technical Support Center: Nemorensine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nemorensine, a pyrrolizidine (B1209537) alkaloid found in Senecio nemorensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant source is it typically extracted?
This compound is a pyrrolizidine alkaloid (PA) with the chemical formula C₁₈H₂₇NO₅.[1] It is primarily extracted from plant species of the Senecio genus, particularly Senecio nemorensis.[2][3][4][5]
Q2: What are the main challenges that can lead to low yields during this compound extraction?
Low yields in this compound extraction can stem from several factors inherent to plant bioactive compound extraction:
-
Complex Plant Matrix: The diverse array of chemical compounds within the plant material can interfere with the extraction process.
-
Low Natural Abundance: Many bioactive compounds, including this compound, are often present in small quantities in the plant matrix, making recovery challenging.[6]
-
Co-extraction of N-oxides: Pyrrolizidine alkaloids often exist in plants as both free bases and N-oxides. These forms have different polarities, and inefficient extraction of one form can lead to lower overall yields.[7]
-
Compound Stability: this compound can be sensitive to factors like temperature and pH, leading to degradation during extraction if conditions are not optimized.[6][8] Prolonged extraction at high temperatures can result in a decreased yield of PAs.[9]
-
Inadequate Extraction Method: The choice of solvent, temperature, and extraction technique significantly impacts the efficiency of the extraction. A non-optimized protocol is a common cause of low yield.[10][11]
Q3: How can I improve the efficiency of my this compound extraction?
Optimizing your extraction protocol is key to improving yield. Consider the following:
-
Solvent Selection: Acidified polar solvents are generally effective for PA extraction. Methanol (B129727) or ethanol, acidified with a weak organic acid like tartaric acid, has been shown to be effective.[6][9][12] Using acidic solvents can improve the extraction yield of PAs.[13]
-
Temperature Control: While higher temperatures can increase extraction speed, they can also lead to the degradation of thermolabile compounds. An optimal temperature needs to be determined empirically. For some PAs, extraction at elevated temperatures (e.g., 100°C) for a shorter duration has proven more advantageous than longer extractions at lower temperatures.[12]
-
Extraction Technique: Advanced methods like pressurized liquid extraction (PLE) have demonstrated higher recovery rates for PAs compared to traditional methods.[11] Other techniques to consider are ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[14][15]
-
pH of the Extraction Medium: The pH of the solvent is a critical parameter. Acidic conditions (e.g., using hydrochloric acid or acetic acid solutions) have been shown to enhance the extraction of PAs from Senecio species.[10][13]
Q4: What analytical techniques are recommended for the quantification of this compound?
For accurate quantification of this compound and other pyrrolizidine alkaloids, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most suitable method.[11] This technique offers the high sensitivity and selectivity required to detect and quantify low concentrations of the target analyte in complex plant extracts.[10][16][17][18] Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of PAs.[19]
Q5: How should I prepare and store my plant material and extracts to ensure this compound stability?
Proper handling and storage are crucial to prevent the degradation of this compound:
-
Plant Material: Dried and powdered plant material should be stored in a cool, dark, and dry place to minimize enzymatic and oxidative degradation.
-
Extracts: Crude and purified extracts should be stored at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) in airtight containers, protected from light.[20][21] The stability of bioactive compounds is often better at lower temperatures.[8] Acidic conditions (pH 2) have been shown to stabilize some hormones in solution, a principle that may also apply to alkaloids.[20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Detected in Extract | Inefficient extraction solvent. | Switch to an acidified polar solvent such as 1% tartaric acid in methanol.[6][12] |
| Degradation of this compound during extraction. | Reduce extraction temperature and/or time.[9] Ensure the pH of the extraction solvent is mildly acidic to improve stability. | |
| Incorrect plant part used. | Ensure you are using the correct part of Senecio nemorensis (e.g., aerial parts, roots) as PA distribution can vary. | |
| Low abundance in the collected plant material. | The concentration of secondary metabolites can vary based on the plant's growing conditions, age, and harvest time. | |
| Poor Separation of this compound in Chromatography | Inappropriate column or mobile phase. | For HPLC, use a C18 column and optimize the mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid). |
| Presence of interfering compounds. | Incorporate a solid-phase extraction (SPE) clean-up step before chromatographic analysis.[13] | |
| Inconsistent Yields Between Batches | Variation in plant material. | Standardize the collection time, plant part, and drying process for the plant material. |
| Inconsistent extraction procedure. | Strictly adhere to the validated extraction protocol, ensuring consistent solvent-to-solid ratio, temperature, and time. | |
| Degradation during storage. | Store extracts under consistent, controlled conditions (low temperature, protected from light).[21] |
Quantitative Data Summary
Table 1: Comparison of Pyrrolizidine Alkaloid (PA) Extraction Techniques from Comfrey
| Extraction Technique | Solvent | Temperature | Duration | Relative PA Yield (%) |
| Maceration | Methanol | Room Temp. | 18 h | ~85 |
| Electric Basket | Methanol | 100 ± 5°C | 2 h | ~95 |
| Electric Basket | 1% Tartaric Acid in Methanol | 100 ± 5°C | 2 h | 100 |
| Maceration | 1% Tartaric Acid in Methanol | Room Temp. | 10 h | ~90 |
| Ultrasonic Bath | 1% Tartaric Acid in Methanol | Room Temp. | - | Low |
| Data adapted from Mroczek et al. (2006). The highest yield obtained with 1% methanolic solution of tartaric acid using an electric basket for 2 hours was set to 100% for comparison.[6][12] |
Table 2: Effect of Acid Modifier and Temperature in Pressurized Liquid Extraction (PLE) of PAs from Jacobaea vulgaris (syn. Senecio jacobaea)
| Modifier (1% in Water) | Temperature (°C) | Recovery Rate (%) |
| Formic Acid | 50 | ~120 |
| Formic Acid | 75 | ~140 |
| Formic Acid | 100 | ~160 |
| Formic Acid | 125 | ~174 |
| Acetic Acid | 125 | ~165 |
| Phosphoric Acid | 125 | ~155 |
| Data adapted from Kopp et al. (2019). Recovery rates are relative to an official reference method.[11] |
Experimental Protocols
Protocol 1: Optimized Extraction of Pyrrolizidine Alkaloids from Senecio species
This protocol is based on methods optimized for the extraction of PAs from plants of the Senecio genus and related species.[6][11][12]
-
Preparation of Plant Material:
-
Dry the aerial parts of Senecio nemorensis at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grind the dried plant material to a fine powder (e.g., using a laboratory mill) to increase the surface area for extraction.
-
-
Extraction:
-
Accurately weigh approximately 10 g of the powdered plant material.
-
Prepare the extraction solvent: 1% (w/v) tartaric acid in methanol.
-
Combine the plant material with the solvent in a suitable flask at a solid-to-liquid ratio of 1:10 (e.g., 10 g of plant material in 100 mL of solvent).
-
Perform the extraction using one of the following methods:
-
Reflux Extraction: Heat the mixture to the boiling point of the solvent (approx. 65°C for methanol) and maintain for 2 hours with continuous stirring.
-
Pressurized Liquid Extraction (PLE): If available, use a PLE system with the following parameters:
-
Solvent: Water with 1% formic acid
-
Temperature: 125°C
-
Pressure: 1500 psi
-
Static time: 10 min
-
Cycles: 2
-
-
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the extract.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the alkaloids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Re-dissolve the dried extract in 10 mL of 0.1 M HCl.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the acidic extract onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the this compound and other PAs with methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
-
Quantification:
-
Reconstitute the dried, cleaned-up extract in a known volume of the initial mobile phase for HPLC-MS/MS analysis.
-
Perform quantification using a validated HPLC-MS/MS method with a suitable analytical standard for this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Quantification.
Caption: Generalized Toxicological Pathway of Hepatotoxic PAs.
References
- 1. This compound [webbook.nist.gov]
- 2. Carcinogenic and mutagenic activity of an alkaloidal extract of Senecio nemorensis ssp. fuchsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Analytical methods for amatoxins: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Stability, preservation, and quantification of hormones and estrogenic and androgenic activities in surface water runoff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Nemorensine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of nemorensine (B1608994), a pyrrolizidine (B1209537) alkaloid. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. All waste containing this compound must be collected, properly labeled, and disposed of through an approved waste disposal plant. Institutional and local regulations must always be followed, and your organization's Environmental Health and Safety (EHS) department should be consulted for specific guidance.
Hazard Summary
A thorough understanding of the hazards associated with this compound is crucial before handling or preparing it for disposal. The following table summarizes key hazard information.
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Target Organ Effects | Can cause damage to the liver (hepatotoxicity). |
| Carcinogenicity | Suspected of causing cancer. |
| Mutagenicity | Suspected of causing genetic defects. |
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat, buttoned completely. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
Step 1: Waste Segregation
All solid and liquid waste containing this compound must be segregated from non-hazardous laboratory waste at the point of generation. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, vials, centrifuge tubes).
-
Contaminated PPE (e.g., gloves).
-
Solvents and solutions containing this compound.
-
Materials used for cleaning spills (e.g., absorbent pads).
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-proof hazardous waste container. Do not overfill containers; leave adequate headspace to allow for expansion.
Step 3: Labeling of Waste Containers
Proper labeling of waste containers is critical for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The specific hazard(s) (e.g., "Toxic," "Health Hazard").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 4: Storage of Waste
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 5: Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Do not attempt to transport hazardous waste yourself.
Decontamination of Labware and Surfaces
-
Reusable Labware: All non-disposable labware that has come into contact with this compound must be decontaminated. A common procedure involves rinsing the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the compound, followed by a thorough washing with soap and water. The solvent rinseate must be collected and disposed of as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces by wiping them down with a suitable solvent, followed by a cleaning agent. All cleaning materials must be disposed of as solid hazardous waste.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
Safeguarding Your Research: A Comprehensive Guide to Handling Nemorensine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Nemorensine (CAS No. 50906-96-2), a critical component in life sciences research. Adherence to these protocols is paramount to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) at a Glance
Proper PPE is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling in a Ventilated Area | Safety glasses with side shields | Chemical impermeable gloves | Lab coat | Not generally required with adequate ventilation |
| Weighing/Aliquotting (potential for dust/aerosol) | Safety goggles | Chemical impermeable gloves | Lab coat | Use in a fume hood or wear a dust mask |
| Spill Cleanup | Chemical safety goggles | Chemical impermeable gloves | Lab coat or apron | Self-contained breathing apparatus may be necessary for large spills |
Safe Handling and Storage Protocols
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]
-
Prevent Dust and Aerosol Formation: Handle the substance carefully to prevent the formation of dust and aerosols.[1]
-
Tools and Equipment: Use non-sparking tools to prevent ignition sources.[1]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]
Storage Plan:
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from foodstuff containers and incompatible materials.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
General Guidance:
-
Discharge into the environment must be avoided.[1]
-
Collect and arrange for disposal according to local, state, and federal regulations.[1]
-
Keep the chemical in suitable, closed containers for disposal.[1]
-
For disposal of empty containers, remove all sources of ignition and use spark-proof tools.[1]
Specific Disposal Steps (General Laboratory Waste):
For small quantities, and where permissible by local regulations, the following general procedure for non-hazardous chemical waste can be followed. Always confirm with your institution's Environmental Health and Safety (EHS) office before proceeding.
-
Collection: Collect waste this compound in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Waste this compound" and any other required hazard information.
-
EHS Pickup: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |
Spill and Leak Response
-
Evacuate: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
Wear appropriate PPE, including chemical impermeable gloves and eye protection.[1]
-
For dry spills, carefully sweep or scoop up the material, avoiding dust formation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[1]
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
Visualizing Safe Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Logical steps for an emergency response to a this compound incident.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
